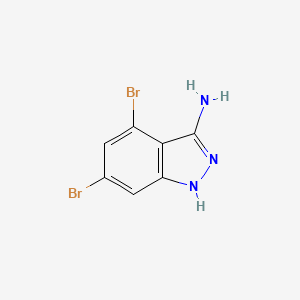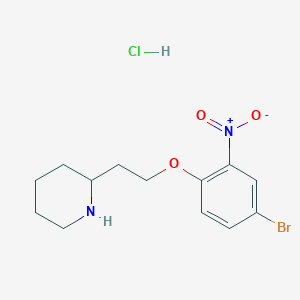
4,6-二溴-1H-吲唑-3-胺
描述
Synthesis Analysis
A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . These compounds were evaluated for their inhibitory activities against human cancer cell lines . The preliminary results suggested that most of the target compounds showed great antitumor activity .Molecular Structure Analysis
The molecular formula of 4,6-Dibromo-1H-indazol-3-amine is C7H5Br2N3. It has a molecular weight of 290.94 g/mol.Chemical Reactions Analysis
Indazole compounds are one of the principal components of many natural products and marketed drugs . Various substituted indazole derivatives have attracted great attention due to their diverse biological activities .Physical And Chemical Properties Analysis
4,6-Dibromo-1H-indazol-3-amine has a density of 2.2±0.1 g/cm3 . Its boiling point is 475.2±40.0 °C at 760 mmHg . The flash point is 241.2±27.3 °C .科学研究应用
抗肿瘤活性
“4,6-二溴-1H-吲唑-3-胺”衍生物因其作为抗肿瘤药物的潜力而被广泛研究。这些化合物已显示出对各种人类癌细胞系(包括肺癌(A549)、慢性髓系白血病(K562)、前列腺癌(PC-3)和肝癌(Hep-G2)细胞)具有良好的抑制效果。 例如,某些衍生物已证明具有选择性细胞毒性,为开发有效且低毒的抗癌药物提供了一种支架 .
诱导凋亡
研究表明,某些“4,6-二溴-1H-吲唑-3-胺”衍生物可以在癌细胞中诱导凋亡。这是癌症治疗的关键机制,因为它涉及癌细胞的程序性死亡,有可能导致肿瘤缩小。 这些衍生物可能会通过抑制 Bcl2 家族成员和 p53/MDM2 途径来影响凋亡 .
细胞周期阻滞
在癌症治疗中,阻止细胞周期的能力是另一种治疗策略。 “4,6-二溴-1H-吲唑-3-胺”衍生物已被发现可在肿瘤细胞系中引起 G0-G1 阶段的细胞周期阻滞,这可以阻止癌细胞增殖并减缓肿瘤生长 .
HIV 治疗
包括“4,6-二溴-1H-吲唑-3-胺”在内的吲唑衍生物是合成像 Lenacapavir 这样的药物的关键中间体,该药物用于治疗 HIV-1 感染。 这些衍生物的合成对于开发可以帮助控制和治疗 HIV 的有效抗病毒疗法至关重要 .
阿尔茨海默病
“4,6-二溴-1H-吲唑-3-胺”的结构存在于具有治疗阿尔茨海默病潜力的物质中。 这些物质可以作为糖原合酶激酶 3β 等酶的抑制剂,而糖原合酶激酶 3β 与阿尔茨海默病的发展有关 .
缺铁症治疗
一些吲唑衍生物被开发为治疗缺铁症的药物。 “4,6-二溴-1H-吲唑-3-胺”的独特结构可用于制造有助于控制体内铁水平的化合物,为患有缺铁性贫血的患者提供治疗方法 .
作用机制
Target of Action
The primary targets of 4,6-Dibromo-1H-indazol-3-amine are cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . These cells are targeted due to their role in the proliferation and survival of cancerous cells.
Mode of Action
4,6-Dibromo-1H-indazol-3-amine interacts with its targets by inhibiting the Bcl2 family members and the p53/MDM2 pathway . The Bcl2 family members are proteins that regulate cell death (apoptosis), while the p53/MDM2 pathway is involved in cell cycle regulation and apoptosis. By inhibiting these targets, 4,6-Dibromo-1H-indazol-3-amine can induce apoptosis and affect the cell cycle, leading to the death of cancer cells .
Biochemical Pathways
The affected biochemical pathways include the Bcl2 family pathway and the p53/MDM2 pathway . The inhibition of these pathways leads to downstream effects such as the induction of apoptosis and the alteration of the cell cycle. This results in the death of cancer cells and the inhibition of tumor growth .
Pharmacokinetics
It is known that the compound is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
The result of the action of 4,6-Dibromo-1H-indazol-3-amine is the inhibition of the viability of cancer cells. Specifically, it has been shown to have a promising inhibitory effect against the K562 cell line . Moreover, it has been found to show great selectivity for normal cells, indicating that it may have a lower toxicity compared to other anticancer agents .
Action Environment
The action of 4,6-Dibromo-1H-indazol-3-amine can be influenced by various environmental factors. For example, ultraviolet (UV) radiation is known to be harmful to skin health and can accelerate the decline of skin function . Therefore, exposure to UV radiation could potentially influence the action, efficacy, and stability of 4,6-Dibromo-1H-indazol-3-amine.
安全和危害
未来方向
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . As such, much effort has been spent in recent years to develop synthetic approaches to indazoles . This includes reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .
生化分析
Biochemical Properties
4,6-Dibromo-1H-indazol-3-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been shown to interact with various enzymes and proteins, including kinases and phosphatases, which are essential for regulating cellular processes. The compound’s ability to bind to these biomolecules can modulate their activity, leading to changes in cellular signaling pathways and metabolic processes .
Cellular Effects
The effects of 4,6-Dibromo-1H-indazol-3-amine on cells are diverse and significant. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting survival signals . Additionally, it can affect the cell cycle, leading to cell cycle arrest and reduced proliferation in various cell types .
Molecular Mechanism
At the molecular level, 4,6-Dibromo-1H-indazol-3-amine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and altering downstream signaling pathways. This binding can lead to the inhibition of kinase activity, which is crucial for cell growth and survival . Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dibromo-1H-indazol-3-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 4,6-Dibromo-1H-indazol-3-amine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where a specific dosage is required to achieve therapeutic benefits without adverse effects.
Metabolic Pathways
4,6-Dibromo-1H-indazol-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic activity . These interactions can have significant implications for cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, 4,6-Dibromo-1H-indazol-3-amine is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The compound’s distribution within tissues can also influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 4,6-Dibromo-1H-indazol-3-amine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with enzymes and proteins, allowing it to modulate cellular processes effectively.
属性
IUPAC Name |
4,6-dibromo-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2N3/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQVLZGFRLIJEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716772 | |
| Record name | 4,6-Dibromo-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796970-45-1 | |
| Record name | 4,6-Dibromo-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dibromo-1H-indazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441759.png)
![3-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441760.png)
![3-[(2-Ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441762.png)
![3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441763.png)
![3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441764.png)
![3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441770.png)

![3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441772.png)
![4-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441773.png)

![1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441775.png)
![3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441776.png)
![2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441778.png)
![3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441779.png)
